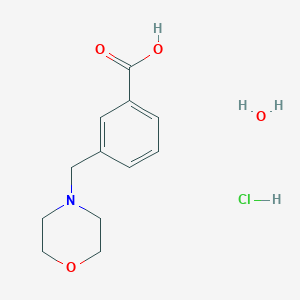

3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate

CAS No.: 857283-67-1

Cat. No.: VC3861044

Molecular Formula: C12H18ClNO4

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857283-67-1 |

|---|---|

| Molecular Formula | C12H18ClNO4 |

| Molecular Weight | 275.73 g/mol |

| IUPAC Name | 3-(morpholin-4-ylmethyl)benzoic acid;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C12H15NO3.ClH.H2O/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13;;/h1-3,8H,4-7,9H2,(H,14,15);1H;1H2 |

| Standard InChI Key | SQUUPVRIGKRWHH-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=CC(=CC=C2)C(=O)O.O.Cl |

| Canonical SMILES | C1COCCN1CC2=CC(=CC=C2)C(=O)O.O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzoic acid backbone substituted at the 3-position with a morpholin-4-ylmethyl group. The hydrochloride salt form enhances solubility, while the hydrate component stabilizes the crystalline structure . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 275.74 g/mol (hydrated form) | |

| InChI Key | UOMMCPQFAXOMMO-UHFFFAOYSA-N | |

| SMILES | Cl.OC(=O)C1=CC(CN2CCOCC2)=CC=C1 |

Physical Characteristics

-

Solubility: Highly soluble in polar solvents (e.g., water, DMSO) due to the hydrochloride and hydrate moieties .

Spectroscopic Data

-

NMR: The -NMR spectrum in DMSO- reveals peaks corresponding to the morpholine ring (δ 3.5–3.7 ppm), aromatic protons (δ 7.4–8.1 ppm), and the carboxylic acid proton (δ 12.1 ppm) .

-

FT-IR: Key absorptions include O–H stretching (3400 cm), C=O (1680 cm), and C–N (1250 cm) .

Synthesis and Preparation

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution:

-

Alkylation: Reacting 3-(chloromethyl)benzoic acid with morpholine in the presence of a base (e.g., triethylamine) yields 3-(morpholin-4-ylmethyl)benzoic acid .

-

Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, followed by crystallization in aqueous conditions to form the hydrate .

Optimization Strategies:

-

Solvent Selection: Dichloromethane or THF improves reaction efficiency.

-

Purification: Recrystallization from ethanol/water mixtures enhances purity (>97%) .

Industrial Production

Scale-up processes utilize continuous flow reactors to maintain consistent hydration levels and minimize impurities. Quality control employs HPLC and thermogravimetric analysis (TGA) to verify stoichiometry .

Pharmaceutical Applications

Drug Intermediate

The morpholine ring enhances bioavailability and target specificity, making this compound a key intermediate in:

-

Kinase Inhibitors: Modulates ATP-binding pockets in cancer therapeutics .

-

Anti-inflammatory Agents: The carboxylic acid group facilitates interactions with COX-2 enzymes .

| Compound | Target | IC (μM) | Source |

|---|---|---|---|

| 3-(Morpholinomethyl)benzoic acid | K562 Cells | 100–1000 | |

| 4-(Morpholinomethyl)benzoic acid | COX-2 | 50 |

Comparison with Structural Analogs

Positional Isomers

-

3- vs. 4-Substituted Derivatives: The 3-substituted isomer exhibits lower aqueous solubility (2.5 mg/mL) than the 4-substituted analog (5.8 mg/mL) due to steric hindrance .

Salt Forms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume